6-Aminopyridazine-4-carboxylic acid
Overview
Description
6-Aminopyridazine-4-carboxylic acid, also known as APyC, is a bicyclic heterocycle containing both an amino group and a carboxylic acid functional group. It has a molecular formula of C6H6N4O2. The compound is a yellow to brown solid .
Molecular Structure Analysis
The InChI code for 6-Aminopyridazine-4-carboxylic acid is 1S/C5H5N3O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H, (H2,6,8)(H,9,10) . This indicates the presence of 5 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
6-Aminopyridazine-4-carboxylic acid is a yellow to brown solid . It has a molecular weight of 139.11 .Scientific Research Applications
Synthesis and Application in MRI
6-Aminopyridazine-4-carboxylic acid and its derivatives are prominent in the field of chemical synthesis. Yushkova et al. (2013) synthesized spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, exhibiting potential in magnetic resonance imaging (MRI) due to their antioxidant properties, signifying a critical application in biomedical imaging and diagnostics Yushkova et al., 2013.
Chemical Synthesis and Functionalization
A study by Rykowski et al. (2000) explored the transformation of 1,2,4-triazines with carbon nucleophiles to form 3-aminopyridazines, showcasing a mechanism that could be foundational for developing novel chemical entities based on the structure of 6-Aminopyridazine-4-carboxylic acid Rykowski et al., 2000.
Carbohydrate Mimetics Synthesis
In the realm of carbohydrate chemistry, Pfrengle & Reissig (2010) discussed the synthesis of amino sugars and their mimetics using 1,2-oxazines as crucial intermediates, indicating that derivatives of 6-Aminopyridazine-4-carboxylic acid could play a role in the synthesis of complex molecules like sialic acid analogues, potentially offering applications in therapeutic areas such as anti-inflammatory treatments Pfrengle & Reissig, 2010.
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, leading to 6-aminonicotinic acid. This study underscores the environmental and synthetic chemistry relevance of 6-Aminopyridazine-4-carboxylic acid derivatives, offering a pathway to synthesize valuable compounds while potentially addressing CO2 emission challenges Feng et al., 2010.
properties
IUPAC Name |
6-aminopyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-1-3(5(9)10)2-7-8-4/h1-2H,(H2,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLGFUZBTYAQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293650 | |
Record name | 6-Amino-4-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopyridazine-4-carboxylic acid | |
CAS RN |
1242458-49-6 | |
Record name | 6-Amino-4-pyridazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242458-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-4-pyridazinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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